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Compound of Interest

Compound Name: 6-Bromo-3-iodoquinolin-4-OL

Cat. No.: B1149015

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 6-
Bromo-3-iodoquinolin-4-ol, a halogenated quinolinol derivative of significant interest to
researchers and professionals in the fields of medicinal chemistry and drug development. Due
to the limited availability of direct experimental spectra for this specific compound in the public
domain, this document presents a detailed analysis based on available data for closely related
precursors and provides predicted spectroscopic characteristics.

Introduction

6-Bromo-3-iodoquinolin-4-ol is a polysubstituted quinoline derivative. The quinoline scaffold
is a privileged structure in medicinal chemistry, forming the core of numerous synthetic
compounds with a broad range of biological activities. The introduction of bromine and iodine
atoms at specific positions, along with the hydroxyl group at the 4-position, is expected to
modulate the compound's physicochemical properties and biological activity. Accurate
spectroscopic characterization is paramount for the unambiguous identification and quality
control of this compound in research and development settings. This guide covers the key
analytical techniques for structural elucidation: Nuclear Magnetic Resonance (NMR)
Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary
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While experimental data for 6-Bromo-3-iodoquinolin-4-ol is not readily available, the following
sections provide data for the key precursor, 6-Bromoquinolin-4-ol, and predicted data for the
target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic
compounds in solution.

2.1.1. 'H NMR Data of 6-Bromoquinolin-4-ol

The proton NMR spectrum of the precursor, 6-Bromoquinolin-4-ol, provides a foundational
understanding of the chemical shifts in the quinoline ring system.

Chemical Coupling

Shift (9, Multiplicity Integration Constant (J, Assignment Reference
ppm) Hz)

8.15 d 1H 2.4 H-5 [1]

7.95 m 1H H-2 [1]

7.78 m 1H H-7 [1]

7.51 d 1H 9.2 H-8 [1]

6.0 d 1H 7.2 H-3 [1]

2.1.2. Predicted *H and 3C NMR Data for 6-Bromo-3-iodoquinolin-4-ol

Based on the principles of substituent effects, the introduction of an iodine atom at the 3-
position is expected to significantly influence the chemical shifts of the neighboring protons and
carbons.

Table 1: Predicted *H NMR Data for 6-Bromo-3-iodoquinolin-4-ol
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Predicted Chemical

Shift (3, ppm) Multiplicity Integration Assignment
~11.0-12.0 brs 1H OH
~8.3-8.5 s 1H H-2
~8.0-8.2 d 1H H-5
~7.8-8.0 dd 1H H-7
~7.6-7.8 d 1H H-8

Table 2: Predicted 3C NMR Data for 6-Bromo-3-iodoquinolin-4-ol

Predicted Chemical Shift (6, ppm) Assignment
~170-175 C-4

~145-150 C-8a
~140-145 C-2

~135-140 C-7

~125-130 C-5

~120-125 C-4a
~115-120 C-6

~90-95 C-3

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for 6-Bromo-3-iodoquinolin-4-ol
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Wavenumber (cm~?) Intensity Assignment

3400-3200 Broad O-H stretch (hydroxyl group)

~3100-3000 Medium Aromatic C-H stretch

~1650-1630 Strong C=0 stretch (keto tautomer)

~1600-1450 Medium-Strong Aromatic C=C and C=N
stretches

~1200-1000 Medium C-O stretch

~800-700 Strong C-Br stretch

~600-500 Medium C-I stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a compound.

Table 4: Predicted Mass Spectrometry Data for 6-Bromo-3-iodoquinolin-4-ol

lon Expected m/z Notes

Corresponding to

M]* 348.86
CoHs7°Bri2’INO
Corresponding to
[M+2]* 350.86 CoHs81Br12’INO, due to the
+ .

natural abundance of the 8Br

isotope.

The mass spectrum is expected to show a characteristic isotopic pattern for a compound
containing one bromine atom and one iodine atom.

Experimental Protocols
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The following are generalized experimental protocols for the spectroscopic analysis of 6-

Bromo-3-iodoquinolin-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a
suitable deuterated solvent (e.g., DMSO-ds or CDCI3) in a 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher) is
used for data acquisition.

'H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. The spectral
width is typically set to 12-16 ppm. A sufficient number of scans are averaged to obtain a
good signal-to-noise ratio. A relaxation delay of 1-5 seconds is used.

13C NMR Acquisition: A proton-decoupled 13C spectrum is acquired. The spectral width is set
to approximately 200-250 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total
Reflectance (ATR) accessory or by preparing a KBr pellet.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm™1,

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion
or after separation using Gas Chromatography (GC) or Liquid Chromatography (LC).

lonization: Electron lonization (EI) or Electrospray lonization (ESI) can be used.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a
mass analyzer such as a quadrupole or time-of-flight (TOF).

Detection: The detector records the abundance of each ion to generate the mass spectrum.
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Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of a
synthesized chemical compound like 6-Bromo-3-iodoquinolin-4-ol.

Synthesis and Purification
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 6-
Bromo-3-iodoquinolin-4-ol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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